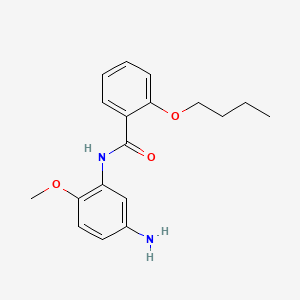

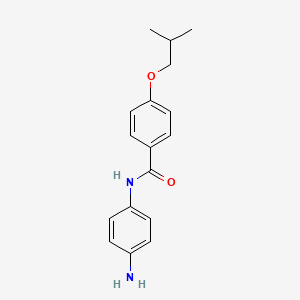

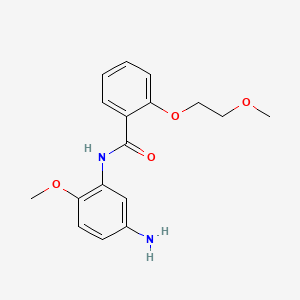

N-(4-Aminophenyl)-4-isobutoxybenzamide

Overview

Description

“N-(4-Aminophenyl)-4-isobutoxybenzamide” is likely a compound with an amide functional group, which is a common feature in many bioactive molecules . It seems to be a derivative of benzamide , which is a simple compound consisting of a benzene ring attached to an amide group.

Synthesis Analysis

While specific synthesis methods for “N-(4-Aminophenyl)-4-isobutoxybenzamide” are not available, similar compounds such as N-(4-aminophenyl)-substituted benzamides have been synthesized through reactions involving acyl chlorides and p-nitroaniline .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Aminophenyl)-4-isobutoxybenzamide” would depend on its specific structure. For instance, benzamide has a molecular weight of 212.2472 .Scientific Research Applications

Medicine: Drug Delivery Systems

“N-(4-Aminophenyl)-4-isobutoxybenzamide” has potential applications in the development of drug delivery systems. Its structure could be utilized to create stimuli-responsive drug release mechanisms, particularly in multilayered thin film systems . These systems can control the release of therapeutic agents in response to specific triggers such as pH changes, ensuring targeted and efficient treatment.

Biotechnology: Enzyme Mimicking

In biotechnology, this compound may be involved in creating nanozymes—nanomaterials with enzyme-like activities. These nanozymes can be used for sensing, environmental protection, and as therapeutic agents due to their biocompatibility and low toxicity . They offer a promising alternative to natural enzymes with enhanced stability and cost-effectiveness.

Materials Science: Covalent Organic Frameworks

The compound’s derivatives could be integral in synthesizing covalent organic frameworks (COFs), which are porous and crystalline materials used for catalysis, semiconductors, and sensors . COFs have high chemical and physical stability, making them suitable for various applications in materials science.

Environmental Science: Photocatalysis

“N-(4-Aminophenyl)-4-isobutoxybenzamide” and its analogs can be part of photocatalytic materials that help degrade environmental contaminants . These materials harness solar energy to initiate chemical reactions that break down pollutants, contributing to cleaner water and air.

Analytical Chemistry: Chemical Analysis

This compound could play a role in analytical chemistry as a reagent or a structural component in the synthesis of other compounds used for chemical analysis and detection . Its properties might be harnessed to develop new analytical methods or enhance existing ones.

Pharmacology: Precursor for Therapeutic Compounds

In pharmacology, “N-(4-Aminophenyl)-4-isobutoxybenzamide” might serve as a precursor or an intermediate in the synthesis of various therapeutic compounds. It could be part of the synthesis pathway for analgesics or other medications, contributing to the development of new drugs .

Mechanism of Action

Future Directions

properties

IUPAC Name |

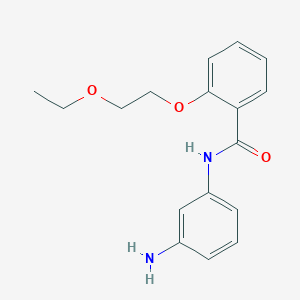

N-(4-aminophenyl)-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIATXARWCKHUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-4-isobutoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385045.png)